methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoate
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Overview
Description
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in organic synthesis due to their stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the Boc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Scientific Research Applications
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a protecting group for amines in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate involves the formation of a stable ester bond. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-ethylpentanoate
- Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-propylpentanoate
Uniqueness
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the Boc group makes it particularly useful in protecting amines during multi-step synthesis processes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(11(15)17-7)14(6)12(16)18-13(3,4)5/h9-10H,8H2,1-7H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQMDIHLQBTQL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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